molecular formula C19H17F2N5O B5627676 1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one

1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one

Cat. No. B5627676
M. Wt: 369.4 g/mol
InChI Key: LATMAQLPEMWWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one often involves intricate processes. For example, compounds involving 1,2,4-triazole and pyridine structures are typically synthesized through multi-step reactions, sometimes involving catalysis under specific conditions (Koronatov et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound features a complex arrangement of rings, including pyrrolidine, triazole, and pyridine. The spatial arrangement and bonding patterns significantly influence its chemical behavior and interactions. Similar structures, such as 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione, display specific dihedral angles between rings, affecting their overall molecular geometry (Zareef et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of such a compound are often determined by its functional groups. For instance, the presence of a triazole ring can influence its reactivity and interaction with other chemicals. These compounds can participate in various chemical reactions, like intramolecular annulation, and can be used as ligands in complex formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and melting point, are influenced by the molecular structure. Compounds with similar structures have been found to crystallize in specific forms, influenced by intermolecular hydrogen bonding and molecular packing (Sathyanarayanan et al., 2008).

Chemical Properties Analysis

The chemical properties of such compounds can be diverse, depending on the substituents and the structural framework. They can exhibit properties like fluorescence, photoactivity, and variable reactivity with different chemicals. Their interactions with metal ions and other organic molecules can lead to the formation of coordination complexes or other derivatives (Anderson et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses in areas like medicine or materials science .

properties

IUPAC Name

1-[2-[2-(3,4-difluorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O/c20-14-7-6-13(12-15(14)21)26-17(8-11-25-10-3-5-18(25)27)23-19(24-26)16-4-1-2-9-22-16/h1-2,4,6-7,9,12H,3,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATMAQLPEMWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=NC(=NN2C3=CC(=C(C=C3)F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one

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